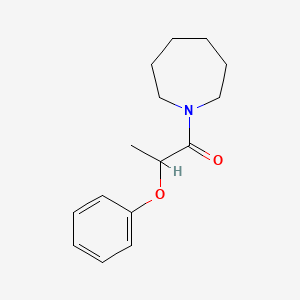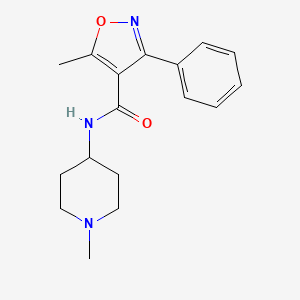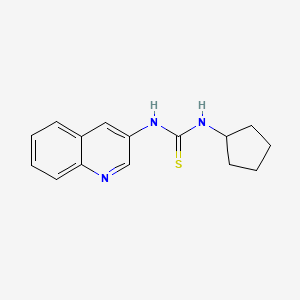![molecular formula C32H34N2O4 B5181595 N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5181595.png)
N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide), commonly known as NDMA, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NDMA is a synthetic compound that is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of NDMA is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell signaling pathways. NDMA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NDMA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases and proteases. NDMA has also been found to inhibit the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
NDMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. NDMA is also relatively inexpensive compared to other compounds used in scientific research.
However, NDMA has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. NDMA also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for NDMA research. One area of research is the development of NDMA-based therapies for various diseases. Another area of research is the optimization of the synthesis and purification methods for NDMA.
In addition, further studies are needed to fully understand the mechanism of action of NDMA and its potential applications in various research fields. The use of NDMA in combination with other compounds is also an area of future research.
Conclusion:
In conclusion, NDMA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NDMA has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. NDMA has several advantages for lab experiments, but also has some limitations. Future research on NDMA will focus on the development of NDMA-based therapies and optimization of synthesis and purification methods.
Synthesemethoden
The synthesis of NDMA involves the reaction of 2,7-naphthalenediol and 4,4'-diaminodiphenylmethane with 2,2-dimethylpropanoyl chloride. This reaction results in the formation of NDMA, which is a white crystalline solid. The purity of NDMA can be improved by recrystallization using methanol.
Wissenschaftliche Forschungsanwendungen
NDMA has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions due to its ability to form stable complexes with transition metals. NDMA is also used in the synthesis of organic compounds, such as polyamides and polyesters.
NDMA is also used in the field of medicinal chemistry due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. NDMA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O4/c1-31(2,3)29(35)33-23-9-15-25(16-10-23)37-27-13-7-21-8-14-28(20-22(21)19-27)38-26-17-11-24(12-18-26)34-30(36)32(4,5)6/h7-20H,1-6H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTIKRJNHVTHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)
![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5181567.png)


![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5181587.png)
